molecular formula C11H7ClF6N4O2S B2686664 N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)(trifluoro)methanesulfonamide CAS No. 2061269-70-1

N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)(trifluoro)methanesulfonamide

Cat. No.: B2686664
CAS No.: 2061269-70-1
M. Wt: 408.7
InChI Key: GOWZRGHVAAEHLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)(trifluoro)methanesulfonamide is a complex organic compound characterized by the presence of multiple functional groups, including a pyrazole ring, a pyridine ring, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)(trifluoro)methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxaldehyde with 1H-pyrazole-4-carboxamide under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)(trifluoro)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)(trifluoro)methanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole: Shares the pyrazole ring and trifluoromethyl group but lacks the sulfonamide moiety.

    3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole: Contains a triazole ring instead of a pyrazole ring.

    [5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate: Similar structure but with an acetate group instead of a sulfonamide.

Uniqueness

N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)(trifluoro)methanesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]pyrazol-4-yl]-1,1,1-trifluoromethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF6N4O2S/c12-8-1-6(10(13,14)15)2-19-9(8)5-22-4-7(3-20-22)21-25(23,24)11(16,17)18/h1-4,21H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWZRGHVAAEHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CN2C=C(C=N2)NS(=O)(=O)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.